molecular formula C9H11N3O2 B13211319 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13211319
M. Wt: 193.20 g/mol
InChI Key: OHNDZURTQLYAKN-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde ( 1862592-41-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine core, a common scaffold in medicinal chemistry, substituted with a formyl group and a 3-methoxyazetidine ring . The azetidine moiety is a valuable saturated heterocycle used in drug design to modulate the properties of lead compounds. The reactive aldehyde group makes this compound a versatile key intermediate or building block in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical applications. While specific biological data for this exact compound is limited in public sources, its structure is representative of those explored in drug discovery. For instance, similar pyrimidine-5-carbaldehyde derivatives are cited in patent literature relating to the synthesis of potential therapeutic agents, such as plasma kallikrein inhibitors and EGFR mutant kinase modulators . This suggests its utility in developing treatments for conditions like hereditary angioedema, diabetic macular edema, and certain cancers. Furthermore, related azetidinone compounds (beta-lactams) have been extensively studied and are known to possess a range of biological activities, including anti-inflammatory properties . This product is intended for use by qualified researchers as a starting material in hit-to-lead optimization campaigns, library synthesis, and methodological chemistry studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3O2/c1-14-8-4-12(5-8)9-10-2-7(6-13)3-11-9/h2-3,6,8H,4-5H2,1H3

InChI Key

OHNDZURTQLYAKN-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The foundational step involves constructing the pyrimidine ring, which is often achieved via multi-component reactions or cyclization processes:

  • Multi-Component Synthesis : A common approach is the condensation of β-dicarbonyl compounds (like malononitrile or ethyl cyanoacetate) with amidines or urea derivatives in the presence of catalysts such as zinc chloride or base catalysts (e.g., potassium bicarbonate). For example, the synthesis of pyrimidines via a three-component condensation involving aldehydes, malononitrile, and urea derivatives under microwave or conventional heating conditions has been well-documented.

  • Cyclization of Precursors : Alternatively, cyclization of amidines with β-ketoesters or α,β-unsaturated compounds under acidic or basic conditions can yield the pyrimidine ring. These methods often employ reagents like phosphorus oxychloride (POCl₃) for chlorination, facilitating subsequent nucleophilic substitution steps.

Introduction of the 3-Methoxyazetidin-1-yl Group

The key heterocyclic substituent, 3-methoxyazetidin-1-yl, is typically introduced via nucleophilic substitution or ring-closure reactions:

  • Preparation of 3-Methoxyazetidine Derivatives : The azetidine ring can be synthesized via intramolecular cyclization of amino alcohols or through ring-expansion strategies starting from oxetane derivatives. For example, the synthesis of substituted azetidines often involves the nucleophilic opening of azetidine precursors with suitable electrophiles.

  • Nucleophilic Substitution on Pyrimidine : The 3-methoxyazetidin-1-yl group can be attached to the pyrimidine core through nucleophilic substitution at the 5-position (or other reactive sites) of the pyrimidine ring. This is facilitated by activating the pyrimidine ring with halogens or leaving groups, such as chlorides or bromides, which are displaced by the azetidine nucleophile under mild basic conditions.

Functionalization at the 5-Position (Carbaldehyde Formation)

The aldehyde group at the 5-position is introduced via oxidation or formylation:

  • Formylation of Pyrimidines : The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation, where the pyrimidine substrate reacts with a Vilsmeier reagent (formed from DMF and POCl₃). This method provides regioselective formylation at the 5-position.

  • Oxidation of Alcohol Intermediates : Alternatively, if a hydroxymethyl precursor is available, oxidation using reagents like PCC (pyridinium chlorochromate) can convert it into the aldehyde.

Reaction Conditions and Catalysts

Step Typical Conditions Catalysts/Reagents Reference/Notes
Pyrimidine ring formation Reflux or microwave irradiation Zinc chloride, potassium bicarbonate, or sodium ethoxide ,
Azetidine ring synthesis Intramolecular cyclization Amino alcohols, oxetanes, or halogenated precursors
Nucleophilic substitution Mild base (e.g., K₂CO₃, DIPEA) Solvents like DMSO, DMF ,
Formylation Vilsmeier-Haack conditions POCl₃, DMF

Data Tables Summarizing Key Reagents and Conditions

Step Reagents Solvent Catalyst/Conditions Yield Reference
Pyrimidine core synthesis Malononitrile + Amidines Ethanol, Microwave ZnCl₂, Base ~70-85%
Azetidine ring formation Amino alcohols DCM, Reflux None Variable
Nucleophilic substitution Azetidine derivative + Pyrimidine halide DMSO, Room temp K₂CO₃ ~60-75%
Formylation Pyrimidine + POCl₃ DMF, Reflux None High regioselectivity

Recent Research Discoveries and Innovations

  • Green and Cost-effective Methods : Recent advances focus on environmentally benign protocols, such as solvent-free reactions and microwave-assisted syntheses, which reduce reaction time and improve yields.

  • Catalyst Development : Use of nanocatalysts like zinc oxide nanoparticles has shown promising results in pyrimidine synthesis, enhancing selectivity and reducing toxicity.

  • Multicomponent Reactions (MCRs) : The development of multicomponent reactions facilitates the rapid assembly of complex pyrimidine derivatives, including those with heterocyclic substituents like azetidines.

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines to form imines, acetals, or hydrazones, respectively. These reactions are foundational for further functionalization:

  • Primary amine addition : Reacts with primary amines (e.g., benzylamine) in ethanol under reflux to form Schiff bases (imines).

  • Hydrazine condensation : Forms hydrazones with hydrazine hydrate at room temperature, useful as intermediates for heterocycle synthesis.

Example Reaction:

2 3 Methoxyazetidin 1 yl pyrimidine 5 carbaldehyde+R NH2EtOH refluxImine derivative\text{2 3 Methoxyazetidin 1 yl pyrimidine 5 carbaldehyde}+\text{R NH}_2\xrightarrow{\text{EtOH reflux}}\text{Imine derivative}

Condensation Reactions

The aldehyde participates in carbon-carbon bond-forming reactions, such as Knoevenagel and Aldol condensations:

  • Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) in the presence of a base (e.g., piperidine) to yield α,β-unsaturated nitriles.

  • Aldol condensation : Forms β-hydroxy ketones or aldehydes when reacted with enolates under basic conditions.

Key Conditions:

Reaction TypeReagents/ConditionsProductReference
KnoevenagelMalononitrile, piperidine, Δα,β-Unsaturated nitrile
AldolNaOH, ethanol, 0–25°Cβ-Hydroxy carbonyl compound

Oxidation-Reduction Reactions

The aldehyde group is redox-active, enabling controlled transformations:

  • Oxidation : Converted to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media.

  • Reduction : Reduced to a primary alcohol with NaBH₄ or LiAlH₄, preserving the pyrimidine and azetidine rings.

Mechanistic Insight:

  • Oxidation proceeds via radical intermediates in acidic conditions, while reduction follows hydride transfer mechanisms.

Stability and Reaction Optimization

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic additions.

  • pH dependence : Acidic conditions favor imine formation, while basic media drive condensations .

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with specific receptors to modulate their function.

    Pathways Involved: The compound may affect various molecular pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde 3-Methoxyazetidine (N-heterocycle) C₉H₁₂N₄O₂* ~208.22* Strained azetidine ring enhances steric hindrance; methoxy group modulates electronic effects.
2-(Methylthio)pyrimidine-5-carbaldehyde Methylthio (-SCH₃) C₆H₆N₂OS 154.19 Thioether group facilitates nucleophilic substitutions; moderate electron withdrawal.
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde 3,5-Difluorophenyl C₁₁H₆F₂N₂O 220.17 Aryl group introduces π-π stacking potential; fluorines enhance lipophilicity.
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy (-OCH₂C₃H₅) C₉H₁₀N₂O₂ 178.19 Ether linkage improves solubility; cyclopropane adds steric bulk.
2-(Propylamino)pyrimidine-5-carbaldehyde Propylamino (-NHCH₂CH₂CH₃) C₈H₁₁N₃O 165.20 Amino group enables hydrogen bonding; alkyl chain increases hydrophobicity.

*Estimated based on structural similarity.

Reactivity in Asymmetric Autocatalysis

Pyrimidine-5-carbaldehydes are critical substrates in enantioselective C–C bond formation. For example:

  • 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde () undergoes enantioselective addition with diisopropylzinc to yield chiral alkanols. The bulky silyl group directs prochiral face selectivity, achieving >99.5% enantiomeric excess (ee) .
  • 2-(Methylthio)pyrimidine-5-carbaldehyde () may exhibit altered reactivity due to the electron-withdrawing thioether group, though specific ee data is unavailable.
  • Target Compound : The 3-methoxyazetidine substituent likely imposes steric constraints that could enhance or disrupt face-selective binding in autocatalytic cycles, a hypothesis supported by studies on analogous N-heterocyclic systems .

Physicochemical Properties

  • Lipophilicity: Fluorinated aryl derivatives (e.g., 2-(3,5-difluorophenyl)-) exhibit higher logP values (~2.23) compared to polar substituents like amino or methoxy groups .
  • Solubility : Azetidine and morpholine derivatives (e.g., 2-(thiomorpholin-4-yl)-, ) may improve aqueous solubility due to hydrogen-bonding capabilities .
  • Crystallinity : Bulky substituents like tert-butyldimethylsilylethynyl () promote well-defined crystal growth, critical for enantioselective surface reactions .

Research Findings and Trends

Steric vs.

Biological Relevance: Amino- and thio-substituted analogs () are explored as kinase inhibitors, though the target compound’s bioactivity remains unstudied .

Synthetic Flexibility : The aldehyde group enables diverse functionalizations, including condensations, nucleophilic additions, and cyclizations .

Biological Activity

2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde can be represented as follows:

C9H10N2O(Molecular Weight 166 19 g mol)\text{C}_9\text{H}_{10}\text{N}_2\text{O}\quad (\text{Molecular Weight 166 19 g mol})

This compound features a pyrimidine ring substituted with an azetidine moiety, which may contribute to its biological properties.

Synthesis

The synthesis of 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the pyrimidine and aldehyde functionalities. Specific methods may vary, but recent studies have emphasized efficient synthetic pathways that maximize yield and purity .

Antitumor Activity

Recent studies have evaluated the antitumor potential of pyrimidine derivatives, including those similar to 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 17.83 μM to 19.73 μM .

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde (hypothetical)MDA-MB-231TBD
Compound AMDA-MB-23117.83
Compound BMCF-719.73
CisplatinMDA-MB-231Reference

The mechanisms through which 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde exerts its biological effects may involve several pathways:

  • Inhibition of DNA Synthesis : Similar pyrimidine derivatives have been shown to interfere with DNA replication in cancer cells.
  • Apoptotic Induction : Some studies indicate that these compounds can induce apoptosis in tumor cells, potentially through caspase activation .
  • Targeting Specific Enzymes : Compounds like this may inhibit specific enzymes involved in cancer cell proliferation .

Case Studies

A notable case study involved a series of pyrimidine derivatives where researchers observed significant antiproliferative effects in vitro. The study highlighted that structural modifications on the pyrimidine ring could enhance biological activity, suggesting that further optimization of 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde might yield more potent analogs .

Q & A

Basic: What are the established synthetic routes for 2-(3-Methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via sequential coupling and formylation reactions. A representative approach involves:

Halogenation : Start with 5-bromo-2-iodopyrimidine.

Coupling : React with tert-butyldimethylsilylacetylene (or analogous alkynes) under Sonogashira conditions to introduce the ethynyl group.

Formylation : Convert the resulting intermediate to the aldehyde using diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH(t-BuO)₃) at low temperatures (-78°C) .

Functionalization : Introduce the 3-methoxyazetidine moiety via nucleophilic substitution or reductive amination .

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